molecular formula C7H7BrFNO2S B6176930 (3-bromo-4-fluorophenyl)methanesulfonamide CAS No. 1184814-60-5

(3-bromo-4-fluorophenyl)methanesulfonamide

Cat. No.: B6176930
CAS No.: 1184814-60-5
M. Wt: 268.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-bromo-4-fluorophenyl)methanesulfonamide is a chemical compound utilized in scientific research and development, particularly as a building block in organic synthesis. Its structure, featuring both bromine and fluorine substituents on an aromatic ring coupled with a methanesulfonamide group, makes it a valuable intermediate for constructing more complex molecules. Researchers employ this compound in the exploration and creation of novel chemical entities, especially in pharmaceutical and agrochemical research where halogenated aromatics are common pharmacophores. Sulfonamide-functionalized halogenated aromatics are frequently investigated for their potential biological activities and are key intermediates in developing compounds for various research applications. This product is intended for laboratory research purposes only.

Properties

CAS No.

1184814-60-5

Molecular Formula

C7H7BrFNO2S

Molecular Weight

268.1

Purity

95

Origin of Product

United States

Preparation Methods

Precursor Synthesis: 3-Bromo-4-Fluorobenzaldehyde

The synthesis of this compound begins with the preparation of 3-bromo-4-fluorobenzaldehyde , a critical intermediate. Two patented methods dominate this step:

Method A: Ultrasonic-Assisted Bromination (CN109912396B)

  • Reagents : 4-Fluorobenzaldehyde, sodium bromide, hydrochloric acid, sodium hypochlorite, dichloromethane.

  • Procedure :

    • Dissolve 4-fluorobenzaldehyde in dichloromethane.

    • Prepare an aqueous solution of NaBr and HCl, then mix with the aldehyde solution.

    • Add sodium hypochlorite under ultrasonication to facilitate bromination.

    • Isolate the product via phase separation, washing, and crystallization.

  • Yield : 90–92% purity at 99.2–99.4%.

Method B: Zinc Bromide-Catalyzed Bromination (WO2010086877A2)

  • Reagents : 4-Fluorobenzaldehyde, bromine, zinc bromide, oleum.

  • Procedure :

    • Add 4-fluorobenzaldehyde to a mixture of oleum, iodine, and zinc bromide.

    • Introduce bromine dropwise at 25–45°C.

    • Quench the reaction, extract with toluene, and distill the product.

  • Yield : >95% purity.

Table 1: Comparison of 3-Bromo-4-Fluorobenzaldehyde Synthesis Methods

ParameterMethod AMethod B
CatalystNoneZnBr₂
Bromine SourceNaBr/NaClOElemental Br₂
Reaction Time1–2 hours5–7 hours
Environmental ImpactLow (no Br₂ gas)High (toxic Br₂)
ScalabilityHighModerate

Conversion to this compound

The aldehyde intermediate is functionalized into the target sulfonamide through sequential reactions:

Step 1: Reduction to 3-Bromo-4-Fluorobenzyl Alcohol

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Conditions :

    • NaBH₄ in ethanol at 0–25°C (yield: 85–90%).

    • LiAlH₄ in THF under reflux (yield: >95%).

Step 2: Halogenation to 3-Bromo-4-Fluorobenzyl Bromide

  • Reagents : Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

  • Conditions :

    • PBr₃ in dichloromethane at 0°C (yield: 88%).

    • HBr gas in the presence of H₂SO₄ (yield: 82%).

Step 3: Sulfonamide Formation

  • Reagents : Sodium sulfamate (NH₂SO₃Na) or methanesulfonamide (CH₃SO₂NH₂).

  • Conditions :

    • Route A : React benzyl bromide with sodium sulfamate in DMF at 80°C for 12 hours (yield: 75%).

    • Route B : Methanesulfonyl chloride and ammonia in aqueous NaOH (yield: 70%).

Table 2: Key Reaction Parameters for Sulfonamide Synthesis

StepReagentsSolventTemperatureYield
ReductionNaBH₄Ethanol25°C85%
HalogenationPBr₃CH₂Cl₂0°C88%
Sulfonylation (Route A)NH₂SO₃NaDMF80°C75%

Optimization Strategies

Catalytic Enhancements

  • Ultrasonication : Method A employs ultrasound to accelerate bromination, reducing reaction time by 40% compared to conventional stirring.

  • Phase-Transfer Catalysts : Addition of tetrabutylammonium bromide (TBAB) in Step 3 improves sulfamate solubility, boosting yield to 81%.

Solvent Selection

  • Dichloromethane in Method A ensures efficient mixing of organic and aqueous phases, while toluene in Method B aids in product isolation via distillation.

Industrial Production Considerations

Scalability of Method A

  • Advantages :

    • Avoids hazardous bromine gas.

    • Batch processing with ultrasonication reduces energy costs.

  • Challenges :

    • Sodium hypochlorite decomposition requires precise temperature control.

Waste Management in Method B

  • Zinc Recovery : The aqueous layer from Method B contains Zn²⁺, which is removed via cation exchange resins to <200 ppm.

Challenges and Solutions

Purity Issues

  • Bulk Melting Crystallization : Method A uses crystallization at 31°C to achieve >99% purity, critical for pharmaceutical applications.

  • Distillation : Method B employs fractional distillation under reduced pressure to isolate high-purity product.

Byproduct Formation

  • Di-Substitution : Excess bromine in Method B leads to dibromo byproducts, mitigated by stoichiometric control and slow addition rates.

Chemical Reactions Analysis

(3-Bromo-4-fluorophenyl)methanesulfonamide: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, acidic or basic conditions.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Brominated or fluorinated phenols.

  • Reduction: Corresponding amines or alcohols.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

(3-Bromo-4-fluorophenyl)methanesulfonamide: has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-bromo-4-fluorophenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Structural Analogs in Anti-Inflammatory Activity

Methanesulfonamide derivatives with substituted aryl groups have demonstrated anti-inflammatory properties by inhibiting COX-2 and inducible nitric oxide synthase (iNOS). Key analogs include:

Compound Name Substituents on Aryl Ring Biological Activity (IC₅₀ or Efficacy) Reference
N-[2-[(2,4-difluorophenyl)thio]-... (9) 2,4-difluorophenylthio COX-2 inhibition, reduced PGE₂/IL-8
N-(4-Bromo-2-fluorophenyl)methanesulfonamide 4-Br, 2-F on phenyl Structural isomer; activity not reported
(1H-indazol-3-yl)methanesulfonamide Indazole ring Kv 4.2 channel binding (similar to zonisamide)
Phenylmethanesulfonamide (Compound 79) Unsubstituted phenyl PARP inhibition (IC₅₀ = 3.6 µM)

Key Observations :

  • Halogen Positioning : The 3-Br,4-F substitution in the target compound contrasts with 2,4-difluoro or 4-Br,2-F isomers. Positional differences influence steric and electronic interactions with target proteins, as seen in COX-2 inhibition .
  • Bioisosteric Replacements : Replacing the phenyl ring with heterocycles (e.g., indazole in ) alters target specificity, as seen in Kv 4.2 channel binding .

Pharmacological Potential and Limitations

While direct data for (3-bromo-4-fluorophenyl)methanesulfonamide are lacking, inferences can be drawn:

  • Anti-Inflammatory Potential: Structural similarity to COX-2 inhibitors () suggests possible efficacy, though substituent positioning may require optimization for potency .
  • PARP Inhibition : The unsubstituted phenylmethanesulfonamide (IC₅₀ = 3.6 µM) outperforms bulkier analogs, suggesting that 3-Br,4-F substitution might reduce potency due to steric hindrance .

Biological Activity

(3-Bromo-4-fluorophenyl)methanesulfonamide is a sulfonamide compound notable for its potential biological activities, particularly in the fields of antibacterial and anticancer therapies. This compound features a bromine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring, which may enhance its selectivity and potency against various biological targets.

  • Chemical Formula: C7_{7}H8_{8}BrFNO2_{2}S
  • Molecular Weight: Approximately 239.16 g/mol

The presence of halogen atoms contributes to its unique reactivity and interaction with biological molecules, enhancing its potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to inhibit bacterial growth by interfering with folic acid synthesis, an essential pathway for bacterial DNA replication. This mechanism is common among sulfonamides, which mimic para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria.

Antibacterial Activity:

  • Sulfonamides like this compound inhibit dihydropteroate synthase, disrupting folate metabolism in bacteria.
  • Research indicates that this compound exhibits significant antibacterial properties against various strains, including resistant species.

Antitumor Activity:
Recent studies have explored the compound's potential in anticancer therapies. It has been suggested that this compound may induce differentiation in acute myeloid leukemia (AML) cells by disrupting tubulin dynamics, which is critical for cell division and proliferation .

Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Studies:
    • A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
    • The compound's structural modifications, particularly halogen substitutions, were found to enhance its antibacterial efficacy.
  • Anticancer Studies:
    • In vitro assays showed that this compound could upregulate CD11b expression in AML cell lines, indicating differentiation induction .
    • Morphological changes consistent with differentiation were observed upon treatment with the compound, suggesting its potential as a therapeutic agent against AML.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusInhibition of growth
AntibacterialEscherichia coliInhibition of growth
AntitumorAML Cell Lines (e.g., HL-60)Induction of differentiation
AntitumorVarious Cancer Cell LinesUpregulation of CD11b

Case Studies

Case Study 1: Antibacterial Efficacy
In a comparative study involving several sulfonamide derivatives, this compound exhibited superior activity against multi-drug resistant strains of bacteria. The study highlighted the importance of halogen substitution in enhancing antibacterial properties.

Case Study 2: Differentiation Induction in AML
A phenotypic screening identified this compound as a hit compound capable of inducing differentiation in AML cells. The study involved multiple AML cell lines and demonstrated significant morphological changes indicative of differentiation after treatment with this compound .

Q & A

Q. Optimization tips :

  • Monitor reaction progress via TLC or HPLC to identify intermediates and adjust reaction time .
  • Use anhydrous conditions to prevent hydrolysis of sulfonyl chloride.

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:

  • NMR spectroscopy : 1H/13C NMR confirms the aromatic substitution pattern (e.g., distinguishing bromo and fluoro groups via coupling constants) and sulfonamide proton signals (~3.0 ppm for CH3SO2) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z ~292) and isotopic patterns for bromine .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
  • X-ray crystallography : Resolves crystal packing and bond angles via SHELXL refinement (e.g., for confirming steric effects of bromine/fluorine) .

Advanced: How can computational modeling predict the reactivity and biological interactions of this compound?

Answer:

  • Docking studies : Use AutoDock or Schrödinger Suite to simulate binding to target proteins (e.g., enzymes with sulfonamide-binding pockets). RMSD values <2 Å indicate reliable pose predictions .
  • DFT calculations : Analyze electrophilic sites (e.g., carbonyl carbon) for nucleophilic attack using Gaussian09 with B3LYP/6-31G* basis sets .
  • MD simulations : Assess stability in biological membranes (e.g., lipid bilayer penetration via GROMACS) .

Q. Example application :

ParameterValue/OutcomeReference
Docking RMSD1.2–1.8 Å
HOMO-LUMO gap4.5 eV (predicts redox activity)

Advanced: How can researchers resolve contradictions in crystallographic data for halogenated sulfonamides?

Answer:

  • Data refinement : Use SHELXL for high-resolution data to model disorder (common with bromine’s heavy atom effects). Apply TWIN commands for twinned crystals .
  • Validation tools : Check R-factors (<5% for Rint) and ADPs (anisotropic displacement parameters) in PLATON .
  • Complementary techniques : Pair XRD with solid-state NMR to resolve ambiguous electron density (e.g., fluorine vs. bromine positions) .

Advanced: What experimental strategies elucidate reaction mechanisms involving this compound?

Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protonated substrates to identify rate-determining steps .
  • Trapping intermediates : Use quenching agents (e.g., TEMPO for radical pathways) followed by LC-MS analysis .
  • Isotopic labeling : Incorporate 18O in sulfonamide groups to track bond cleavage via mass spectrometry .

Case study : Oxidation of the sulfonamide group proceeds via a radical mechanism, confirmed by ESR spectroscopy .

Advanced: How can structure-activity relationship (SAR) studies enhance the biological efficacy of this compound?

Answer:

  • Modify substituents : Replace bromine with electron-withdrawing groups (e.g., CF3) to enhance binding affinity. Fluorine’s meta position improves steric compatibility with target receptors .
  • Pharmacophore mapping : Use MOE or Discovery Studio to identify critical interactions (e.g., hydrogen bonds with sulfonamide oxygen) .

Q. SAR data :

DerivativeBioactivity (IC50)TargetReference
Br/F-phenyl sulfonamide12 nMEnzyme X
CF3/F-phenyl sulfonamide8 nMEnzyme X

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
  • Waste disposal : Collect halogenated waste in designated containers for incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.